molecular formula C19H16ClN2O2P B12892155 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide CAS No. 68521-36-8

6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide

Cat. No.: B12892155
CAS No.: 68521-36-8
M. Wt: 370.8 g/mol
InChI Key: DZVPMVMAUUXIBN-UHFFFAOYSA-N
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Description

6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazaphosphepine family, which is characterized by the presence of phosphorus, nitrogen, and oxygen atoms within its molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy applications, the compound promotes the formation of a protective char layer on the material surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide is unique due to its specific molecular structure, which imparts distinct thermal and chemical properties. Its ability to form stable char layers and enhance the thermal stability of polymers makes it a valuable additive in flame retardant formulations .

Properties

CAS No.

68521-36-8

Molecular Formula

C19H16ClN2O2P

Molecular Weight

370.8 g/mol

IUPAC Name

6-(4-chloro-3-methylphenoxy)-5,7-dihydrobenzo[d][1,3,2]benzodiazaphosphepine 6-oxide

InChI

InChI=1S/C19H16ClN2O2P/c1-13-12-14(10-11-17(13)20)24-25(23)21-18-8-4-2-6-15(18)16-7-3-5-9-19(16)22-25/h2-12H,1H3,(H2,21,22,23)

InChI Key

DZVPMVMAUUXIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OP2(=O)NC3=CC=CC=C3C4=CC=CC=C4N2)Cl

Origin of Product

United States

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